6-Chloro-2-phenyl-4h-benzo[d][1,3]oxazin-4-one
Description
6-Chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound featuring a benzoxazinone core substituted with a chlorine atom at position 6 and a phenyl group at position 2. This structure confers unique physicochemical and biological properties, making it a scaffold of interest in medicinal chemistry. The compound is synthesized via cyclization reactions, often starting from anthranilic acid derivatives (e.g., reacting with benzoyl chloride or acetic anhydride under controlled conditions) . Its applications span anticancer, antimicrobial, and enzyme inhibitory activities, with studies highlighting its role as a precursor for quinazolinone derivatives .
Properties
IUPAC Name |
6-chloro-2-phenyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-10-6-7-12-11(8-10)14(17)18-13(16-12)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDCQRFZYXJXMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271346 | |
| Record name | 6-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7033-51-4 | |
| Record name | 6-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7033-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of substituted anthranilic acids with orthoesters in the presence of a catalyst such as acetic acid. The reaction is usually carried out in ethanol and can be enhanced using microwave conditions to improve yield and reduce reaction time .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity and Functionalization
The compound exhibits reactivity under specific conditions:
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Hydrazine Derivatization : Refluxing with p-chlorophenylhydrazine in acetic acid forms urea derivatives (91.67% yield) .
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Electrophilic Substitution : The chloro substituent directs electrophiles to the 3-position, enabling further functionalization .
Antibacterial Activity
Antibacterial assays reveal moderate activity against Staphylococcus aureus (MIC: 5–15 µg/mL) and Klebsiella pneumoniae, with compound M5 showing the highest efficacy .
Data Comparison
Table 1: Synthesis Methods and Yields
| Method | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|
| Carbonylation–Cyclization | Pd(PPh₃)₄, Mo(CO)₆ | 76–96 | |
| HATU-Mediated Cyclization | HATU, DMF | 29–65 | |
| Microwave Irradiation | ZnCl₂, EtOH | 76–92 | |
| Pyridine Catalyst | Pyridine | 80–86 |
Table 2: Antibacterial Activity
| Compound | S. aureus (MIC µg/mL) | K. pneumoniae (MIC µg/mL) | Reference |
|---|---|---|---|
| M5 | 5–10 | 15 | |
| 7-Chloro Derivative | 10–15 | 15 |
Mechanistic Insights
The formation of benzo[d] oxazin-4-ones involves:
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Protonation and Carbocation Formation : Orthoesters undergo acid-catalyzed protonation, forming stabilized carbocations .
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Nucleophilic Attack : Anthranilic acid amino groups attack the carbocation, followed by cyclization and ethanol elimination .
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Imine–Iminium Exchange : HATU facilitates exchange processes, stabilizing intermediates .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, as a protease inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the breakdown of proteins. This inhibition can help in reducing tissue degeneration and inflammation .
Comparison with Similar Compounds
Substituent Type and Physicochemical Properties
- 6-Chloro-2-methyl-4H-benzo[1,3]oxazin-4-one Replacing the phenyl group with a methyl group reduces steric bulk, lowering the melting point (144–145°C vs. ~180°C for phenyl analogs) and altering solubility. This derivative serves as a precursor for aminolysis reactions to form quinazolinones .
Key Research Findings and Data Tables
Table 2: Physicochemical Properties
Biological Activity
6-Chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family. Its molecular formula is CHClNO with a molecular weight of approximately 257.67 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research.
Antitumor Activity
This compound has demonstrated significant antitumor properties , particularly in studies involving Ehrlich ascites carcinoma (EAC) in Swiss albino mice. The evaluation of its antitumor efficacy included various parameters such as:
- Body Weight Analysis : Monitoring weight changes in treated vs. control groups.
- Mean Survival Time : Assessing the longevity of treated subjects.
- Percentage Increase in Life Span : Calculating the improvement in survival rates compared to untreated controls.
In these studies, the compound exhibited notable reductions in tumor volume and increased survival rates, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its antitumor effects involves several chemical interactions:
- Protonation of Orthoester : This leads to the formation of a stabilized carbocation.
- Nucleophilic Attack : The amino group from anthranilic acid attacks the carbocation, followed by proton exchange and loss of ethanol.
- Formation of an Imine : This intermediate undergoes further reactions leading to the closure of the oxazine ring.
These steps culminate in the formation of biologically active metabolites that can induce apoptosis in cancer cells .
Antimicrobial Activity
The compound also exhibits a range of antimicrobial activities , including:
- Antibacterial : Effective against various bacterial strains, including some resistant to conventional antibiotics.
- Antifungal : Demonstrated activity against fungi such as Candida albicans.
In laboratory tests, compounds derived from this compound showed varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria .
Additional Biological Activities
Beyond antitumor and antimicrobial effects, this compound has been studied for other therapeutic potentials:
- Anti-inflammatory : Inhibits inflammatory pathways.
- Antidiabetic : Exhibits properties that may help regulate blood sugar levels.
- Antiviral : Potential activity against viral infections has been suggested.
The compound's broad spectrum of biological activities makes it a candidate for further pharmacological exploration .
Comparative Analysis with Related Compounds
The following table summarizes key derivatives of benzoxazinones compared to this compound regarding their notable biological activities:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Benzoxazinone | Antitumor, Antimicrobial |
| 6-Methyl-2-(naphthalen-2-yl)-4H-benzo[d][1,3]oxazin | Benzoxazinone | Anticancer properties |
| 6-Bromo-2-(p-tolyl)-4H-benzo[d][1,3]oxazin | Benzoxazinone | Antiviral activity |
| 6-Fluoro-2-(phenyl)-4H-benzo[d][1,3]oxazin | Benzoxazinone | Anti-inflammatory effects |
This table highlights how structural variations influence biological activity within this class of compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one, and how is reaction completion monitored?
- Methodological Answer : The compound is typically synthesized via condensation of substituted anthranilic acid derivatives (e.g., 6-chloroanthranilic acid) with benzoyl chloride in pyridine at 0°C. After stirring, the mixture is treated with NaHCO₃ to neutralize excess acid, followed by recrystallization in ethanol. Reaction progress is monitored via TLC using hexane:ethyl acetate (2:1) or cyclohexane:ethyl acetate (2:1) as mobile phases to confirm product formation and purity .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Structural confirmation involves a combination of spectroscopic techniques:
- NMR : To analyze proton and carbon environments, ensuring correct substitution patterns.
- IR : To verify carbonyl (C=O) and aromatic stretching frequencies.
- Mass Spectrometry : For molecular ion peak matching the theoretical molecular weight.
- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for analogous benzooxazinones .
Q. What preliminary biological screening methods are applicable to this compound?
- Methodological Answer : Initial screening often includes:
- In vitro antimicrobial assays : Disk diffusion or broth microdilution against bacterial/fungal strains.
- Enzyme inhibition studies : Testing against targets like acetylcholinesterase or Mycobacterium tuberculosis enzymes.
- Cytotoxicity assays : Using cell lines (e.g., HEK-293) to assess baseline toxicity before advanced studies .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity of this compound?
- Methodological Answer : Key optimization parameters include:
- Stoichiometry : Excess benzoyl chloride (1.2–1.5 eq) ensures complete acylation of anthranilic acid.
- Temperature : Maintaining 0–5°C during benzoyl chloride addition minimizes side reactions.
- Purification : Sequential recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate gradient) enhances purity.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization .
Q. What strategies resolve contradictions in reported biological activity data for benzooxazinone derivatives?
- Methodological Answer : Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., MIC values via CLSI guidelines).
- Structural analogs : Compare activity of 6-chloro vs. 7-chloro derivatives to identify substituent effects.
- Metabolic stability : Use hepatic microsomal assays to assess compound degradation in vitro.
- Synergistic studies : Test combinations with known drugs to identify potentiating effects .
Q. How are this compound derivatives designed for structure-activity relationship (SAR) studies?
- Methodological Answer : Derivatives are synthesized via:
- Nucleophilic substitution : Replacing the chloro group with amines or thiols.
- Ring modification : Introducing substituents (e.g., methyl, fluoro) on the phenyl or benzo ring.
- Functional group interconversion : Converting the oxazinone carbonyl to thioamide or hydrazide.
Biological testing of these derivatives against specific targets (e.g., GABA receptors for anticonvulsant activity) clarifies SAR .
Q. What advanced techniques characterize the solid-state properties of this compound?
- Methodological Answer :
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., C=O···H-N interactions).
- DSC/TGA : Assess thermal stability and polymorphic transitions.
- Powder XRD : Identifies crystallinity and phase purity, critical for reproducibility in pharmacological studies .
Q. How can researchers evaluate the environmental impact of synthetic byproducts from this compound’s synthesis?
- Methodological Answer :
- GC-MS/HPLC : Quantify residual pyridine or benzoyl chloride in waste streams.
- Ecotoxicity assays : Test byproduct toxicity using Daphnia magna or algal growth inhibition models.
- Green chemistry metrics : Calculate E-factor and atom economy to guide sustainable process redesign .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
